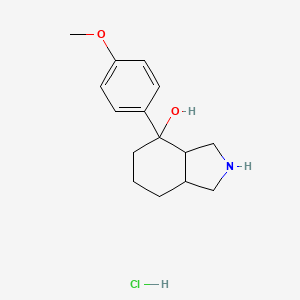
4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a methoxyphenyl group attached to an octahydro-isoindol-4-ol core, with the hydrochloride salt form enhancing its solubility in water
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride typically involves the following steps:
Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as a substituted benzylamine, to form the isoindoline core. This can be achieved through a cyclization reaction using a strong acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the isoindoline core with a methoxyphenyl halide in the presence of a base.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and saturate the ring system, forming the octahydro-isoindol-4-ol structure.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, reacting with alkyl halides can yield alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
科学研究应用
4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the development of new materials with specific properties, such as enhanced solubility or stability.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the isoindoline core provides structural stability. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
2-Methyl-octahydro-1H-isoindol-4-ol hydrochloride: Similar in structure but with a methyl group instead of a methoxyphenyl group.
(3AR,4R,7aS)-Octahydro-1H-isoindol-4-ol hydrochloride: Another isoindoline derivative with different stereochemistry.
Uniqueness
4-(4-Methoxyphenyl)octahydro-1H-isoindol-4-ol hydrochloride is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for medicinal chemistry and drug development.
属性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-1,2,3,3a,5,6,7,7a-octahydroisoindol-4-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-18-13-6-4-12(5-7-13)15(17)8-2-3-11-9-16-10-14(11)15;/h4-7,11,14,16-17H,2-3,8-10H2,1H3;1H |
InChI 键 |
TXLAWIGACPFAND-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(CCCC3C2CNC3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)
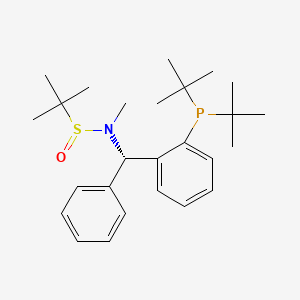
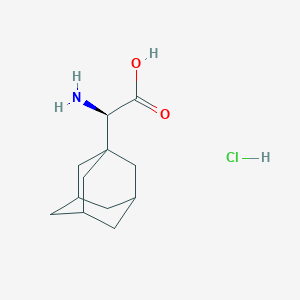

![[(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4-(benzo[1,3]dioxol-5-ylsulfonyl-(2-methylpropyl)amino)-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate](/img/structure/B12298031.png)
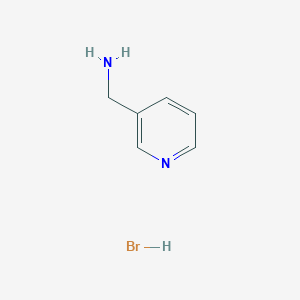

![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
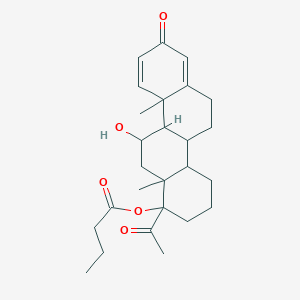
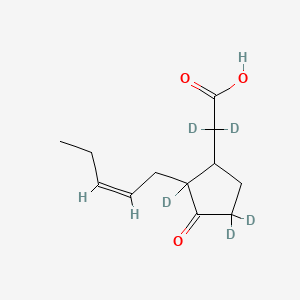
![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)
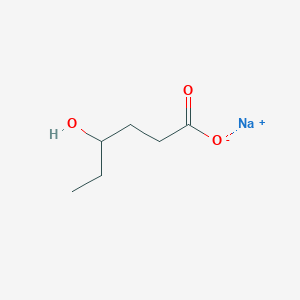

![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
